

## (Rac)-MEM 1003: A Technical Whitepaper on its Therapeutic Potential and Discontinuation

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Compound of Interest		
Compound Name:	(Rac)-MEM 1003	
Cat. No.:	B1676191	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

(Rac)-MEM 1003 is the racemic form of MEM 1003, a dihydropyridine compound identified as a potent antagonist of L-type calcium channels.[1][2] Developed by Memory Pharmaceuticals Corp., MEM 1003, also known as BAY Z 4406, was investigated for its therapeutic potential in central nervous system (CNS) disorders, primarily Alzheimer's disease and acute mania associated with bipolar disorder. The core therapeutic hypothesis was centered on the modulation of aberrant neuronal calcium signaling, a key pathological feature implicated in these conditions.[3]

Preclinical studies suggested that MEM 1003 could improve cognitive function in animal models and exhibited a degree of CNS selectivity.[3] Early-phase human trials established a generally favorable safety and tolerability profile.[3] However, the clinical development of MEM 1003 was ultimately halted due to a failure to demonstrate efficacy in pivotal Phase 2a clinical trials for both Alzheimer's disease and bipolar mania.[3][4][5] This guide provides a comprehensive overview of the available technical information regarding (Rac)-MEM 1003, including its mechanism of action, relevant signaling pathways, and a summary of its clinical evaluation.

## **Mechanism of Action**







(Rac)-MEM 1003 functions as an L-type calcium channel antagonist. L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into neurons in response to membrane depolarization. In the CNS, these channels, particularly the Cav1.2 and Cav1.3 subtypes, are involved in a multitude of neuronal processes, including synaptic plasticity, gene expression, and neurotransmitter release.

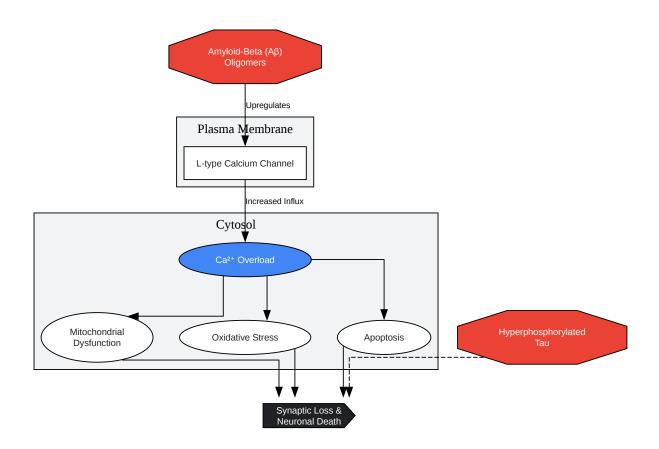
The therapeutic rationale for using an L-type calcium channel antagonist in Alzheimer's disease stems from the "calcium hypothesis of aging and dementia," which posits that sustained disruptions in calcium homeostasis contribute to the neuronal dysfunction and death observed in neurodegenerative disorders. By blocking these channels, **(Rac)-MEM 1003** was expected to attenuate excessive calcium entry, thereby mitigating downstream pathological events.

## L-type Calcium Channel Signaling in Neurons

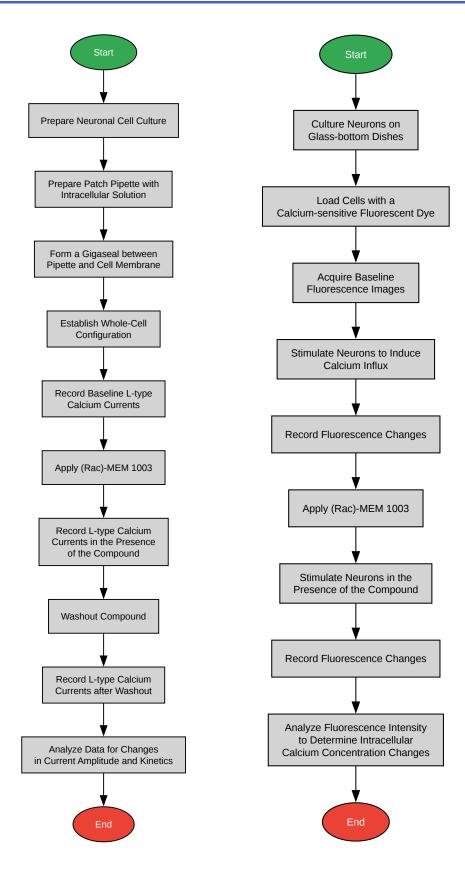
The influx of calcium through L-type calcium channels initiates a cascade of intracellular signaling events. A critical pathway involves the activation of calcium-dependent enzymes, such as Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various downstream targets, including transcription factors like the cAMP-response element-binding protein (CREB). Phosphorylation of CREB leads to the transcription of genes involved in synaptic plasticity and neuronal survival.











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